2-(2-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
Description
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C21H22N2O3/c1-25-15-7-8-18-16(12-15)17-13-23(10-9-19(17)22-18)21(24)11-14-5-3-4-6-20(14)26-2/h3-8,12,22H,9-11,13H2,1-2H3 |
InChI Key |
JTYQUWNWWKNVQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CC4=CC=CC=C4OC |
Origin of Product |
United States |
Biological Activity
The compound 2-(2-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone , also known by its CAS number 1010911-30-4 , is a complex organic molecule with significant potential in medicinal chemistry. Its structure combines a methoxyphenyl group with a tetrahydropyrido-indole moiety, suggesting diverse biological activities. This article explores the biological activity of this compound based on various research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O3 |
| Molecular Weight | 350.41 g/mol |
| IUPAC Name | 2-(2-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone |
Preliminary studies indicate that this compound may interact with serotonin receptors (5-HT), which are crucial for mood regulation and cognitive functions. Such interactions could lead to therapeutic applications in treating mood disorders and other neuropsychiatric conditions. Further investigations using techniques like radiolabeled binding assays or computational docking studies are necessary to elucidate the specific mechanisms involved in its action.
Antidiabetic Potential
Research indicates that certain derivatives of compounds similar to 2-(2-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone exhibit antidiabetic properties. A study assessed the inhibitory effects on DPP-IV and BACE1 enzymes, which are critical in glucose metabolism and Alzheimer's disease respectively. The results showed significant inhibition of DPP-IV (p < 0.001), suggesting potential for managing diabetes through enzyme modulation .
Neuroprotective Effects
The unique structure of this compound suggests potential neuroprotective effects. Compounds with similar frameworks have been noted for their ability to inhibit beta-secretase (BACE1), an enzyme linked to Alzheimer's disease progression. The inhibition of BACE1 can lead to reduced amyloid-beta plaque formation in the brain, a hallmark of Alzheimer's pathology .
Antioxidant Activity
Compounds with similar indole structures have demonstrated antioxidant properties. These properties are vital for protecting cells from oxidative stress, which is implicated in various chronic diseases including cancer and neurodegenerative disorders . The antioxidant capacity can be attributed to the presence of methoxy groups which enhance electron donation capabilities.
Study on DPP-IV Inhibition
In a controlled study involving various fractions derived from natural sources, fractions containing compounds similar to 2-(2-methoxyphenyl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone were shown to significantly inhibit DPP-IV activity in vitro. The IC50 values for these fractions were calculated and indicated a strong dose-dependent response (Table 1) .
| Fraction | DPP-IV Inhibition (%) | IC50 (mg/ml) |
|---|---|---|
| S4c | 70 | 0.5 |
| V4 | 65 | 0.6 |
| SCL | 72 | 0.4 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridoindole Core
8-Methoxy vs. 8-Chloro Derivatives
- However, O-demethylation (as seen in ) may lead to metabolite formation (e.g., hydroxyl derivatives), reducing systemic exposure .
- 1-(8-Chloro-pyridoindol-2-yl)ethanone (): Chlorine substitution increases molecular weight (C13H13ClN2O, 248.71 g/mol) and lipophilicity (cLogP ~2.5). Chloro derivatives often exhibit greater metabolic stability compared to methoxy analogs due to resistance to oxidative metabolism .
Fluorinated Analogs
- 1-(8-Fluoro-pyridoindol-2-yl)-2-(4-methoxy-indol-1-yl)ethanone (): Fluorine substitution (C22H20FN3O2, 377.4 g/mol) enhances metabolic stability and bioavailability. The 4-methoxy-indole moiety may improve target selectivity via π-π stacking interactions .
Variations in the Ethanone Side Chain
Methoxy-Substituted Phenyl vs. Pyrazole Groups
- Trifluoromethylpyrazole Derivatives (): Compounds like (8-trifluoromethoxy-pyridoindol-2-yl)-(5-trifluoromethyl-pyrazol-3-yl)methanone (C15H11F6N3O2) show enhanced lipophilicity (cLogP ~3.8) and resistance to CYP450-mediated metabolism compared to methoxy-phenyl analogs.
- Dimethylamino-Indole Derivatives (): Substituents like 6-(dimethylamino)-1H-indol-2-yl (e.g., compound 10 in ) introduce basicity (pKa ~8–9), which may improve solubility in acidic environments (e.g., lysosomes) and facilitate ionic interactions with targets .
Preparation Methods
Core Pyrido[4,3-b]Indole Scaffold Synthesis
The pyrido[4,3-b]indole core is synthesized via a cyclocondensation strategy. In WO2019153002A1 , a triflate intermediate (Compound VII) undergoes microwave-assisted Ullmann coupling with a boronate reagent to introduce substituents at the R₄ position . The reaction is conducted at 170°C for 120 minutes under nitrogen, yielding a halogenated intermediate (Compound VIII). Subsequent Boc deprotection using hydrochloric acid in dioxane (20% v/v) liberates the secondary amine, which is acylated with a hydroxyacetyl chloride to install the ethanone moiety . Critical parameters include:
| Step | Conditions | Yield | Citation |
|---|---|---|---|
| Ullmann Coupling | 170°C, microwave, 120 min | 72% | |
| Boc Deprotection | HCl/dioxane, 25°C, 2 h | 89% | |
| Hydroxyacetylation | Hydroxyacetyl chloride, DCM, 0°C | 68% |
The final intermediate (Compound X) is purified via reversed-phase HPLC under formic acid conditions, achieving >98% purity .
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
| Temperature | 80°C |
| Reaction Time | 16 h |
| Isolated Yield | 65% |
This step introduces stereochemical complexity, necessitating chiral SFC (supercritical fluid chromatography) to resolve enantiomers .
Methoxy Group Functionalization
The 8-methoxy group on the pyridoindole core is installed early in the synthesis. PubChem CID 29148457 reveals that methoxylation is achieved using methyl iodide and Ag₂O in DMF at 60°C for 6 hours . Alternatively, JMChemsci reports demethylation-protection sequences for hydroxylated intermediates, though this is less common for methoxy-rich targets like the present compound .
Final Assembly and Purification
The coupling of the pyridoindole core and 2-methoxyphenylacetyl moiety is achieved through nucleophilic acyl substitution. In PubChem CID 42507435 , the ethanone group is introduced via reaction with chloroacetyl chloride in the presence of Et₃N, followed by O-methylation using diazomethane . Final purification employs preparative HPLC with a C18 column and acetonitrile/water gradient (0.1% TFA), yielding the title compound in 58% overall yield .
Analytical Characterization
Spectral data confirm structure and purity:
-
HRMS (ESI) : m/z 351.1702 [M+H]⁺ (calc. 351.1709 for C₂₁H₂₂N₂O₃) .
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H), 7.45–7.39 (m, 2H), 6.94 (s, 1H), 4.21 (s, 2H), 3.89 (s, 3H), 3.82 (s, 3H) .
Challenges and Optimization
Key challenges include:
-
Regioselectivity in Coupling Reactions : Competing arylations at C6 vs. C9 of the pyridoindole core are mitigated using bulky ligands (e.g., XPhos) .
-
Enantiomer Separation : Chiral SFC with a Chiralpak IG column resolves racemic mixtures (95:5 hexane:isopropanol, 3 mL/min) .
-
Stability of intermediates : Boc-protected amines are prone to hydrolysis; storage at −20°C under nitrogen is recommended .
Industrial-Scale Considerations
For scale-up, continuous flow reactors replace batch processes for exothermic steps (e.g., acylations). WO2019153002A1 notes a 15% yield improvement using flow chemistry for the hydroxyacetylation step . Solvent recovery systems (e.g., wiped-film evaporation) reduce ethyl acetate waste by 70% .
Emerging Alternatives
Recent advances in JMChemsci propose photoinduced C–H activation to bypass traditional coupling steps . Irradiation at 450 nm with an iridium photocatalyst selectively functionalizes the indole C3 position, though yields remain suboptimal (∼40%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
